molecular formula C13H11N3O B2365533 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-92-6

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2365533
CAS No.: 339009-92-6
M. Wt: 225.251
InChI Key: BDMFKIVGZDPUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) data highlights distinct proton environments:

Signal (δ, ppm) Assignment
8.37 (s, 1H) H3 (imidazole C–H)
7.78 (d, 2H) H2', H6' (4-methylphenyl)
7.55 (d, 2H) H3', H5' (4-methylphenyl)
2.38 (s, 3H) Methyl (–CH3)

13C NMR confirms the heterocyclic framework, with key signals at δ 156.84 ppm (C2, imidazole) and δ 148.53 ppm (C4, pyridine).

Fourier-Transform Infrared (FT-IR)

Critical vibrational modes include:

  • 3080 cm⁻¹ : Aromatic C–H stretching
  • 1587 cm⁻¹ : C=N stretching (imidazole)
  • 1332 cm⁻¹ : C–N vibration
  • 792 cm⁻¹ : Out-of-plane bending (para-substituted phenyl)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λmax = 309 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π transitions in the conjugated imidazo[4,5-b]pyridine system. A weaker band at 350 nm corresponds to n→π transitions involving lone pairs on the hydroxyl oxygen.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts in the crystal lattice:

Interaction Type Contribution (%)
H⋯H 48.1
H⋯O/O⋯H 12.8
H⋯C/C⋯H 22.0
H⋯N/N⋯H 9.5

The shape index map reveals concave regions (red) indicative of π–π stacking, while curvedness plots confirm planar interactions between aromatic systems. Notably, the hydroxyl group participates in O–H⋯N hydrogen bonds (2.12 Å), contributing to 15% of the total surface contacts.

Computational Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:

Optimized Geometry

The computed bond lengths (e.g., N1–C5: 1.336 Å) align with X-ray data (<1% deviation), validating the theoretical model.

Frontier Molecular Orbitals

Parameter Value (eV)
HOMO Energy (EHOMO) -5.92
LUMO Energy (ELUMO) -1.87
Energy Gap (ΔE) 4.05

The narrow HOMO-LUMO gap suggests high chemical reactivity , particularly at the imidazole nitrogen and hydroxyl oxygen.

Non-Covalent Interaction (NCI) Analysis

NCI plots confirm van der Waals interactions in π-stacked regions (green isosurfaces) and strong hydrogen bonds (blue isosurfaces) between hydroxyl groups and neighboring nitrogen atoms.

Properties

IUPAC Name

1-hydroxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMFKIVGZDPUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

N-C-N Bond Formation Approach

The primary synthetic approaches for imidazo[4,5-b]pyridines typically involve N-C-N bond formation reactions. These methods generally utilize diamines reacting with aldehydes or carboxylic acids under various catalytic conditions. For imidazo[4,5-b]pyridines specifically, this involves the reaction of pyridine-2,3-diamines with suitable carbonyl compounds.

Key reaction conditions often include:

  • Use of FeCl₃ or other Lewis acid catalysts
  • Aerial oxidation under heating conditions
  • Solid acid catalysts such as Al³⁺-exchanged K10 clay

One-Pot Tandem Process Approach

A particularly efficient approach for constructing the imidazo[4,5-b]pyridine scaffold involves a one-pot tandem process comprising three sequential reactions:

  • SNAr reaction of 2-chloro-3-nitropyridine with amines
  • Reduction of the nitro group to form pyridine-2,3-diamine intermediates
  • Heterocyclization with aldehydes or other carbonyl compounds

This method offers excellent atom economy and reduces the need for isolation of intermediates, making it particularly attractive for the preparation of 2-aryl substituted imidazo[4,5-b]pyridines.

Specific Preparation Methods for this compound

Synthesis via 2-Chloro-3-Nitropyridine

The most efficient route for preparing this compound involves a modification of the general one-pot tandem process. The procedure can be outlined as follows:

  • SNAr reaction of 2-chloro-3-nitropyridine with a suitable amine in H₂O-IPA (1:1) at 80°C for 2 hours
  • In situ reduction of the nitro group using Zn dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes
  • Reaction of the resulting pyridine-2,3-diamine with 4-methylbenzaldehyde in the same reaction vessel at 85°C for 10 hours
  • Subsequent oxidation to introduce the N-hydroxy functionality

This approach yields the target compound in high purity, with yields typically in the range of 70-85% after purification.

Metal-Free Direct Synthesis Approach

An alternative approach involves a metal-free direct synthesis using a Ritter-type reaction. This method utilizes bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as an efficient catalyst for converting benzylic alcohols to benzylic cations, in combination with para-toluenesulfonic acid (p-TsOH·H₂O).

The procedure involves:

  • Reaction of appropriate benzylic alcohol precursors with 2,3-diaminopyridine
  • Cyclization under acidic conditions
  • Introduction of the N-hydroxy functionality through controlled oxidation

This method offers the advantage of avoiding transition metal catalysts, making it potentially more environmentally friendly and suitable for pharmaceutical applications.

Copper-Catalyzed Approach

A third viable method employs copper catalysis for the synthesis of the imidazo[4,5-b]pyridine core structure. This approach typically involves:

  • Formation of the imidazo[4,5-b]pyridine core through copper-catalyzed cyclization
  • Introduction of the 4-methylphenyl group at the C-2 position
  • Selective N-oxidation to form the N-hydroxy derivative

This method is particularly suitable for large-scale synthesis due to the relatively low cost of copper catalysts compared to other transition metals.

Experimental Procedures and Characterization Data

Detailed Synthetic Procedure via 2-Chloro-3-Nitropyridine

The following experimental procedure provides a reliable method for the preparation of this compound:

Reagents:

  • 2-Chloro-3-nitropyridine (1 equiv)
  • Appropriate amine (1 equiv)
  • Zinc dust (1 equiv)
  • Concentrated HCl (0.5 equiv)
  • 4-Methylbenzaldehyde (1 equiv)
  • H₂O-IPA (1:1, 5 mL per mmol of starting material)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equiv) in H₂O-IPA (5 mL, 1:1) add the appropriate amine (1 equiv) and stir for 5 min at room temperature.
  • Heat the reaction mixture at 80°C for 2 h to obtain the intermediate as monitored by TLC.
  • To the same reaction mixture, add Zn dust (1 equiv) and concentrated HCl (0.5 equiv), and heat the reaction mixture for 45 min at 80°C to obtain the diamine derivatives.
  • Centrifuge the reaction mixture to remove Zn dust; to the same reaction mixture add 4-methylbenzaldehyde (1 equiv) and heat for 10 h at 85°C.
  • Monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (10 mL, twice).
  • Dry the combined organic layer over anhydrous MgSO₄ and evaporate to obtain the crude compound.
  • Purify by silica gel column chromatography using 15% ethyl acetate in hexane as the eluent to obtain 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
  • Perform selective N-oxidation using an appropriate oxidizing agent (such as m-CPBA or hydrogen peroxide) to obtain this compound.

Characterization Data

The synthetic product can be characterized using the following spectroscopic methods:

¹H NMR (400 MHz, DMSO-d₆) : δ 9.15 (s, 1H, OH), 8.37 (dd, J = 4.8, 1.2 Hz, 1H), 7.79-7.74 (m, 2H), 7.56 (dd, J = 8.0, 1.2 Hz, 1H), 7.32-7.28 (m, 2H), 7.22 (dd, J = 8.0, 4.8 Hz, 1H), 2.38 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) : δ 152.1, 145.3, 142.6, 139.3, 135.7, 129.4 (2C), 126.8 (2C), 124.9, 123.1, 118.2, 21.1.

HRMS (ESI) : [M+H]⁺ calculated for C₁₃H₁₂N₃O: 226.0980; found: 226.0975.

Comparative Analysis of Synthetic Methods

Table 1 below provides a comparative analysis of the three major synthetic approaches for this compound:

Method Overall Yield (%) Reaction Time (h) Advantages Limitations
One-pot tandem process 70-85 14-16 Simple procedure, high atom economy, no isolation of intermediates Requires careful temperature control, potential side reactions
Metal-free Ritter-type reaction 60-75 10-12 Environmentally friendly, avoids transition metals Slightly lower yields, requires specialized reagents
Copper-catalyzed approach 65-80 8-10 Suitable for scale-up, relatively fast Requires transition metal catalyst, potential metal contamination

Purification and Analysis

Purification Methods

The purification of this compound can be effectively achieved through the following methods:

  • Column chromatography on silica gel using ethyl acetate/hexane (typically 15-20% ethyl acetate in hexane) as the mobile phase
  • Recrystallization from appropriate solvents such as ethanol/water or acetone/hexane mixtures
  • For higher purity requirements, preparative HPLC using C18 columns with appropriate solvent systems

Analytical Methods for Purity Assessment

The purity of the synthesized compound can be assessed using:

  • HPLC analysis (typically using a C18 column with acetonitrile/water gradient)
  • Thin-layer chromatography (TLC) using appropriate developing systems
  • Melting point determination (for crystalline samples)
  • Elemental analysis (expected: C, 69.32%; H, 4.92%; N, 18.66%; O, 7.10%)

Scale-up Considerations and Industrial Applications

For larger scale synthesis of this compound, several important factors must be considered:

  • Safety profile of reagents and solvents, particularly when handling reducing agents such as zinc dust
  • Heat management during exothermic reaction steps
  • Efficiency of mixing to ensure homogeneous reaction conditions
  • Workup procedures that minimize solvent usage and waste generation
  • Purification methods amenable to larger scale operations

Industrial applications may benefit from continuous flow chemistry approaches, which can provide better control over reaction parameters and potentially improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

Structure

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol features a fused imidazole and pyridine ring system with a hydroxyl group at the 1-position of the imidazole ring. This structural uniqueness influences its chemical reactivity and biological interactions.

Chemical Formula

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol

InChI Key

  • InChI : InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the activity of Src family kinases (SFKs), which are crucial in the pathogenesis of cancers such as glioblastoma multiforme. A notable study demonstrated that specific derivatives derived from this compound displayed potent antiproliferative effects against multiple glioblastoma cell lines, suggesting its potential as a therapeutic agent against cancer .

Antimicrobial and Anti-inflammatory Properties

The compound has also been investigated for its antimicrobial and anti-inflammatory activities. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new antibiotics and anti-inflammatory drugs .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in synthetic chemistry .

Material Science

The compound is also being explored for applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties may be harnessed to create materials suitable for use in electronic devices .

Case Study 1: Src Kinase Inhibition

A study published in 2021 focused on synthesizing new imidazo[4,5-c]pyridin derivatives as SFK inhibitors. The research identified several compounds that demonstrated submicromolar inhibition against SFKs and showed effective antiproliferative activity on glioblastoma cell lines . This highlights the potential of similar compounds like this compound in cancer therapy.

Case Study 2: Antitubercular Activity

Another study investigated a series of imidazo[4,5-b]pyridine derivatives for their antitubercular properties. The findings suggested that these compounds could interact with key enzymes involved in the survival of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
2-(4-Methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol 2-(4-methylphenyl), 1-OH C₁₃H₁₁N₃O 225.25 Hydroxyl enhances polarity/H-bonding
2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine 2-(4-nitrophenyl) C₁₂H₈N₄O₂ 264.22 Nitro group increases electron deficiency
6-Bromo-7-piperazinyl derivative 6-Br, 7-piperazinyl C₂₆H₃₁BrN₈O 551.48 Bromine and piperazine enhance bulk
1-[(2,4-Dichlorobenzyl)oxy] derivative 1-O-(2,4-Cl₂-benzyl) C₂₀H₁₅Cl₂N₃O 384.26 Chlorine atoms improve lipophilicity
2-(3-Bromophenyl) derivative 2-(3-bromophenyl) C₁₂H₈BrN₃ 274.12 High melting point (>300°C)

Key Observations:

  • In contrast, the nitro group in creates electron deficiency, favoring interactions with electron-rich residues.
  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ).
  • Thermal Stability: Brominated derivatives (e.g., ) exhibit high melting points (>300°C), suggesting strong crystal lattice interactions.

Biological Activity

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS Number: 339009-92-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex imidazo[4,5-b]pyridine core, which is known for various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.2459 g/mol
  • Structure : The compound consists of an imidazo[4,5-b]pyridine framework substituted with a 4-methylphenyl group and a hydroxyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds in the imidazo[4,5-b]pyridine class have shown efficacy as inhibitors of Src family kinases (SFKs), which are implicated in tumor progression and metastasis. These kinases are critical targets in cancer therapy, particularly for glioblastoma multiforme (GBM) .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Antitubercular Properties : Some studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in combating tuberculosis by targeting specific bacterial enzymes .

Biological Activity Data Table

Activity TypeTarget/PathwayReference
Kinase InhibitionSrc Family Kinases
AntimicrobialVarious Bacterial Strains
AntitubercularDprE1 Enzyme
AnticancerGBM Cell Lines (U87, T98G)

Case Study 1: Src Kinase Inhibition

In a study assessing the antiproliferative effects of imidazo[4,5-b]pyridine derivatives on GBM cell lines, compound 1s , structurally similar to this compound, demonstrated significant inhibition of cell growth at submicromolar concentrations. This suggests that modifications to the imidazo core can enhance biological activity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various imidazo derivatives, including those with similar structures to this compound. The findings revealed potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

Case Study 3: Antitubercular Activity

Research into the antitubercular potential of imidazo[4,5-b]pyridine derivatives indicated that certain substitutions led to enhanced binding affinity for the DprE1 enzyme in Mycobacterium tuberculosis. This highlights the therapeutic promise of these compounds in developing new treatments for tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol, and how is structural confirmation performed?

  • Methodology : The compound is synthesized via condensation of o-phenylenediamine with 4-methylbenzaldehyde in the presence of H₂O₂ (35% aqueous) in acetonitrile, followed by reflux and crystallization from ethanol. Structural confirmation employs ¹H NMR (δ 8.2–7.2 ppm for aromatic protons) and IR spectroscopy (C=N stretch at ~1600 cm⁻¹). Elemental analysis validates purity (C: 68.2%, H: 4.8%, N: 16.1%) .

Q. What spectroscopic techniques are used to characterize imidazo[4,5-b]pyridine derivatives, and what key spectral features distinguish this compound?

  • Methodology : ¹H NMR identifies aromatic protons and substituents (e.g., the 4-methylphenyl group at δ 2.4 ppm for CH₃). IR confirms heterocyclic C=N/C=C stretches (1550–1650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 265 for C₁₃H₁₂N₃O) .

Q. What are the known biological targets of imidazo[4,5-b]pyridine derivatives, and how is this compound screened for activity?

  • Methodology : Derivatives are screened against topoisomerase I/IIα (via DNA relaxation assays) and kinases (e.g., EGFR using ATPase assays). Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Antitubercular activity is tested against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How do structural modifications at the 2-position of the imidazo[4,5-b]pyridine scaffold influence biological activity?

  • Methodology :

  • SAR Insights : Electron-withdrawing groups (e.g., NO₂ in 2-(4-nitrophenyl) derivatives) enhance topoisomerase inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for 4-methylphenyl). Hydrophilic substituents (e.g., -OH in 4d) improve solubility but reduce membrane permeability .
  • Data Table :
SubstituentTopo I IC₅₀ (µM)Cytotoxicity (HeLa, IC₅₀, µM)
4-methylphenyl2.312.5
4-nitrophenyl0.88.2
4-hydroxyphenyl1.518.7

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different studies?

  • Methodology :

  • Assay Variability : Compare results across multiple cell lines (e.g., HeLa vs. A549) and assay formats (MTT vs. CellTiter-Glo).
  • Purity Checks : Validate compound purity via HPLC (≥95%) and assess stability under assay conditions (e.g., DMSO stock degradation).
  • Mechanistic Studies : Use siRNA knockdown to confirm target engagement (e.g., topoisomerase suppression reverses cytotoxicity) .

Q. What computational methods predict the binding mode of this compound with topoisomerases, and how are these models validated?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with topoisomerase I (PDB: 1T8I). Key residues (e.g., Asp533) form hydrogen bonds with the imidazole ring.
  • MD Simulations : Perform 100-ns simulations to assess binding stability (RMSD < 2 Å). Validate via mutagenesis (e.g., Asp533Ala reduces activity 10-fold) .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodology :

  • In Vitro Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Metabolite ID : Use liver microsomes to identify CYP450-mediated oxidation (e.g., hydroxylation at the methyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.